

Application Note: Quantification of Norfenefrine in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: Norfenefrine

Cat. No.: B1144168

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Introduction

Norfenefrine is a sympathomimetic amine used as an adrenergic agent. Its quantification in biological matrices is crucial for both clinical and forensic toxicology, as well as in anti-doping control.^{[1][2]} This application note provides a detailed protocol for the quantification of **norfenefrine** in biological samples, such as urine and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described is designed to be sensitive, specific, and reproducible, making it suitable for high-throughput analysis in research and drug development settings.

Principle

The method employs a sample preparation step to isolate **norfenefrine** from the biological matrix, followed by chromatographic separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry. An internal standard (IS) is used to ensure accuracy and precision. The quantification is based on the ratio of the peak area of **norfenefrine** to that of the internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Common techniques include protein precipitation for plasma samples and dilute-and-shoot or solid-phase extraction for urine samples.

a) Protein Precipitation (for Plasma Samples)

This is a simple and rapid method for removing proteins from plasma samples.

- To 100 μ L of plasma sample, add 300 μ L of ice-cold acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition.
- Vortex for 30 seconds and inject into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) (for Urine and Plasma Samples)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for achieving lower limits of quantification.

- Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- To 500 μ L of urine or plasma, add 500 μ L of 100 mM ammonium acetate buffer (pH 6.0) and the internal standard.
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte with 1 mL of 5% formic acid in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

c) Dilute-and-Shoot (for Urine Samples)

This is the simplest method for urine samples, suitable when high sensitivity is not required.

- Centrifuge the urine sample at 5,000 x g for 5 minutes.
- Take 100 µL of the supernatant and add 900 µL of the mobile phase starting condition containing the internal standard.
- Vortex for 30 seconds.
- Inject the diluted sample directly into the LC-MS/MS system.[\[1\]](#)

Liquid Chromatography

Chromatographic separation is essential to resolve **norfenefrine** from potential interferences in the sample matrix.

- HPLC System: A standard HPLC or UHPLC system.
- Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[\[3\]](#) Alternatively, a Hydrophilic Interaction Chromatography (HILIC) column can be employed for highly polar compounds.[\[4\]](#)
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
5.0	95
6.0	95
6.1	5
8.0	5

Mass Spectrometry

A triple quadrupole mass spectrometer is used for the detection and quantification of **norfenefrine**.

- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Ionization Voltage: +5500 V.
- Source Temperature: 500°C.
- Nebulizing Gas Flow: 3.0 L/min.
- Drying Gas Flow: 15.0 L/min.
- Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Norfenefrine	154.1	136.1	15
Norfenefrine (Quantifier)	154.1	107.1	20
Norfenefrine-d3 (IS)	157.1	139.1	15

Note: The exact m/z values and collision energies may require optimization on the specific instrument used. The exact mass of **Norfenefrine** is 153.079.

Data Presentation

The quantitative performance of the method should be evaluated by assessing its linearity, accuracy, precision, and sensitivity. The following tables summarize typical validation data.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	R ²
Norfenefrine	1 - 200	> 0.997

The calibration range for a similar analysis of doping agents in urine was reported to be 1 to 200 ng/mL with a regression coefficient (r^2) greater than 0.997.

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Intra-day Precision (%CV)	Inter-day Precision (%CV)
LQC	5	4.9	98.0	< 10	< 15
MQC	50	51.2	102.4	< 10	< 15
HQC	150	147.5	98.3	< 10	< 15

For related catecholamine analysis, coefficients of variation were reported to be below 12% for all samples. Another study showed reproducibility with a CV of less than 5%.

Table 3: Sensitivity

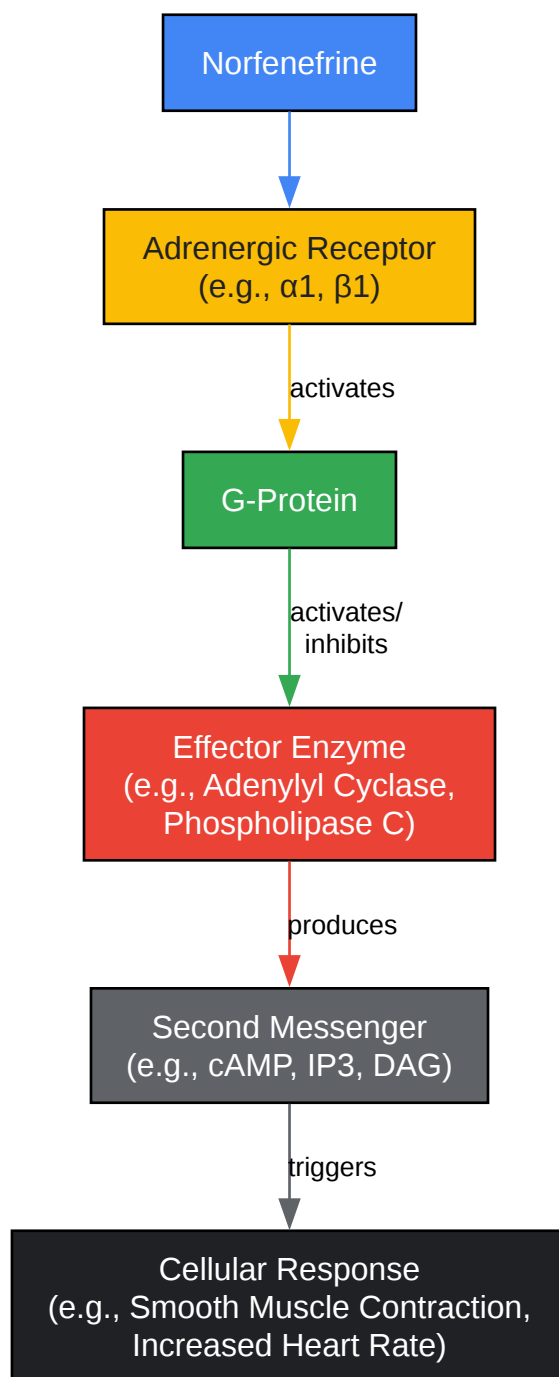
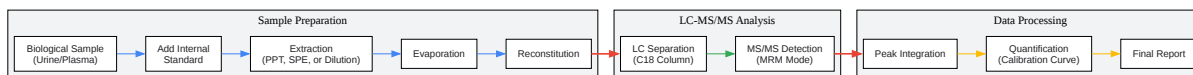
Parameter	Value (ng/mL)
Limit of Detection (LOD)	0.5
Lower Limit of Quantification (LLOQ)	1.0

In a study on similar compounds, the limit of quantification was found to be below 0.70 ng/mL.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **norfenefrine** in biological samples.



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